BPP 5a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

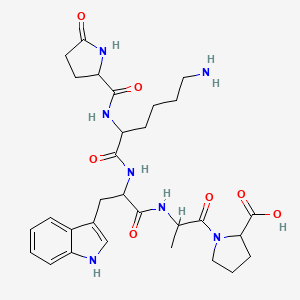

1-[2-[[2-[[6-amino-2-[(5-oxopyrrolidine-2-carbonyl)amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINBLKUXZROFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Mechanistic Insights of BPP-5a from Bothrops jararaca Venom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The venom of the Brazilian pit viper, Bothrops jararaca, has been a source of significant pharmacological discovery, leading to the development of a major class of antihypertensive drugs. Among the cocktail of bioactive molecules are the Bradykinin-Potentiating Peptides (BPPs), with BPP-5a being a pentapeptide of particular interest. Initially recognized for their ability to inhibit the Angiotensin-Converting Enzyme (ACE), subsequent research has unveiled a more complex and nuanced mechanism of action for BPP-5a, highlighting its potential beyond simple ACE inhibition. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and key experimental findings related to BPP-5a, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction: From Venom to Vasodilation

The journey of BPP-5a from a component of snake venom to a molecule of therapeutic interest began with the observation that the venom of Bothrops jararaca potentiated the effects of the vasodilator bradykinin.[1][2] This led to the isolation and characterization of a family of proline-rich peptides, the BPPs.[1] These peptides, including BPP-5a (sequence:

While the ACE-inhibitory properties of BPPs are well-established, studies on BPP-5a have revealed a potent and long-lasting antihypertensive effect that appears to be independent of ACE inhibition in vivo.[3][4] This has prompted further investigation into its alternative mechanisms of action, pointing towards a significant role for nitric oxide (NO) signaling.[3][4][5]

Quantitative Data

The hypotensive effects of BPP-5a have been quantified in vivo, particularly in spontaneously hypertensive rats (SHRs), a widely used animal model for human essential hypertension.

Table 1: In Vivo Effects of BPP-5a on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Spontaneously Hypertensive Rats (SHRs)

| Dose (nmol/kg) | Maximal Change in MAP (mmHg) | Maximal Change in HR (bpm) |

| 0.47 | -15 ± 3 | -30 ± 10 |

| 2.37 | -38 ± 4 | -71 ± 17 |

| 71 | -35 ± 5 | -65 ± 15 |

| 710 | -30 ± 6 | -60 ± 12 |

| Data adapted from Ianzer et al., 2011.[3][4] Values are presented as mean ± SEM. |

Mechanism of Action

While initially characterized as an ACE inhibitor, the primary mechanism for the in vivo antihypertensive effect of BPP-5a is now understood to be mediated by the production of nitric oxide (NO), a potent vasodilator.[3][4][5] This effect is independent of ACE inhibition during the hypotensive phase.[3][4]

ACE Inhibition

In vitro assays have demonstrated the ability of BPPs to inhibit ACE. However, a specific IC50 value for BPP-5a is not consistently reported in the primary literature, and the in vivo antihypertensive effects of BPP-5a are not correlated with ACE inhibition.[3][4] Studies have shown that during the period of maximal blood pressure reduction following BPP-5a administration in SHRs, there is no significant inhibition of the pressor response to angiotensin I, which would be expected if ACE were being inhibited.[3]

Nitric Oxide (NO)-Dependent Vasodilation

The sustained hypotensive effect of BPP-5a is attributed to its ability to stimulate the production of NO in endothelial cells.[3][5] This NO then diffuses to adjacent smooth muscle cells, activating guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, resulting in a decrease in blood pressure.

The upstream signaling pathway leading to BPP-5a-induced NO production involves the activation of two distinct G-protein coupled receptors: the muscarinic acetylcholine M1 receptor (M1) and the bradykinin B2 receptor .[5][6][7] Activation of these receptors on endothelial cells triggers a signaling cascade that ultimately leads to the activation of endothelial nitric oxide synthase (eNOS) and the production of NO.

Experimental Protocols

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

This protocol describes the methodology for measuring the in vivo cardiovascular effects of BPP-5a in conscious, unrestrained SHRs using telemetry.

Objective: To determine the dose-dependent effects of BPP-5a on mean arterial pressure (MAP) and heart rate (HR).

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

BPP-5a (synthetic peptide)

-

Sterile saline solution (0.9% NaCl)

-

Telemetry implants (for blood pressure and heart rate monitoring)

-

Surgical instruments for implantation

-

Data acquisition system compatible with telemetry implants

Procedure:

-

Telemetry Implantation: Rats are anesthetized, and a telemetry transmitter is surgically implanted. The catheter of the transmitter is inserted into the abdominal aorta for direct blood pressure measurement. The animals are allowed a recovery period of at least one week.

-

Baseline Recordings: Prior to drug administration, baseline MAP and HR are recorded continuously for a 24-hour period to establish a stable baseline.

-

Drug Administration: BPP-5a is dissolved in sterile saline and administered as a single intravenous (i.v.) or intraperitoneal (i.p.) injection at various doses (e.g., 0.47, 2.37, 71, and 710 nmol/kg). A vehicle control group receives an equivalent volume of saline.

-

Post-Administration Monitoring: MAP and HR are continuously monitored and recorded for at least 6 hours post-injection.

-

Data Analysis: The changes in MAP and HR from baseline are calculated for each dose and time point. The maximal change and the duration of the effect are determined. Statistical analysis is performed to compare the effects of different doses of BPP-5a with the vehicle control.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol provides a general method for determining the in vitro ACE inhibitory activity of peptides like BPP-5a.

Objective: To quantify the ability of BPP-5a to inhibit the activity of ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate

-

BPP-5a

-

Captopril (positive control)

-

Assay buffer (e.g., Tris-HCl or borate buffer, pH 8.3, containing NaCl)

-

Stopping reagent (e.g., HCl)

-

Solvent for extraction (e.g., ethyl acetate)

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of Reagents: Prepare solutions of ACE, HHL, BPP-5a at various concentrations, and captopril in the assay buffer.

-

Assay Reaction: In a microplate or test tube, pre-incubate ACE with different concentrations of BPP-5a or captopril for a defined period (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Add the HHL substrate to initiate the enzymatic reaction. Incubate the mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1M HCl).

-

Quantification of Product: The product of the reaction, hippuric acid (when using HHL), is extracted with ethyl acetate. The absorbance of the extracted hippuric acid is measured at 228 nm. If a fluorogenic substrate is used, the fluorescence is measured at the appropriate excitation and emission wavelengths.

-

Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance/fluorescence of the control (without inhibitor) and A_sample is the absorbance/fluorescence in the presence of the inhibitor.

-

IC50 Determination: The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isolated Guinea Pig Ileum Assay for Bradykinin Potentiation

This ex vivo assay is a classic method to assess the bradykinin-potentiating activity of BPPs.

Objective: To determine the ability of BPP-5a to potentiate the contractile response of guinea pig ileum to bradykinin.

Materials:

-

Guinea pig

-

Tyrode's solution or Krebs solution

-

Bradykinin

-

BPP-5a

-

Organ bath system with an isotonic transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Stabilization: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a constant resting tension, with regular changes of the bathing solution.

-

Bradykinin Dose-Response Curve: A cumulative or non-cumulative dose-response curve for bradykinin is established by adding increasing concentrations of bradykinin to the organ bath and recording the resulting isometric contractions.

-

Potentiation Assay: After washing the tissue and allowing it to return to baseline, it is pre-incubated with a specific concentration of BPP-5a for a set time (e.g., 5-10 minutes).

-

Post-Incubation Bradykinin Response: The dose-response to bradykinin is then re-established in the presence of BPP-5a.

-

Data Analysis: The potentiation is quantified by the leftward shift of the bradykinin dose-response curve in the presence of BPP-5a. The dose ratio (the ratio of the EC50 of bradykinin in the presence and absence of BPP-5a) is calculated to express the degree of potentiation.

Visualizations

Signaling Pathway Diagram

Caption: BPP-5a induced nitric oxide signaling pathway.

Experimental Workflow Diagram

Caption: Overall experimental workflow for BPP-5a characterization.

Conclusion and Future Directions

BPP-5a, a pentapeptide from the venom of Bothrops jararaca, represents a fascinating example of a natural product with multifaceted pharmacological activities. While its discovery was rooted in the inhibition of ACE, its potent and sustained antihypertensive effects in vivo are now understood to be primarily mediated through an ACE-independent, nitric oxide-dependent pathway involving the activation of muscarinic M1 and bradykinin B2 receptors. This dual mechanism of action, though predominantly NO-driven in its hypotensive effect, makes BPP-5a and its analogues compelling leads for the development of novel antihypertensive therapies.

Future research should focus on elucidating the precise molecular interactions between BPP-5a and its target receptors, as well as exploring its potential therapeutic applications beyond hypertension, such as in conditions characterized by endothelial dysfunction. Further structure-activity relationship studies could lead to the design of more potent and selective analogues with improved pharmacokinetic profiles, paving the way for the next generation of venom-derived cardiovascular drugs.

References

- 1. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bj-PRO-5a, a natural angiotensin-converting enzyme inhibitor, promotes vasodilatation mediated by both bradykinin B₂and M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]

BPP-5a and Angiotensin-Converting Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of BPP-5a, a pentapeptide originally isolated from the venom of the Bothrops jararaca pit viper. Historically significant as a foundational molecule in the development of the first angiotensin-converting enzyme (ACE) inhibitor, captopril, recent research has unveiled a more complex mechanism of action for BPP-5a's potent antihypertensive effects. This document details the current understanding of BPP-5a's interaction with the renin-angiotensin system (RAS), presents available quantitative data on its physiological effects, outlines detailed experimental protocols for assessing ACE inhibition, and provides visual representations of the relevant biological pathways and experimental workflows. While traditionally classified as an ACE inhibitor, evidence strongly suggests that the primary in vivo hypotensive activity of BPP-5a is mediated through a nitric oxide-dependent pathway, rather than direct ACE inhibition.

Introduction

Bradykinin-potentiating peptides (BPPs) are a class of oligopeptides found in the venoms of various snake species.[1] BPP-5a, with the amino acid sequence

Core Mechanisms of Action

The Renin-Angiotensin System and ACE Inhibition

The renin-angiotensin system is a critical regulator of blood pressure and fluid balance. Angiotensin-converting enzyme plays a central role in this system by converting inactive angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure. ACE also inactivates bradykinin, a potent vasodilator. By inhibiting ACE, BPP-5a was initially thought to exert its antihypertensive effect by reducing angiotensin II levels and potentiating the effects of bradykinin.

The Nitric Oxide-Dependent Pathway: An Alternative Mechanism

Recent in vivo studies have challenged the long-held belief that BPP-5a's primary mechanism of action is ACE inhibition. Research in spontaneously hypertensive rats (SHRs) has shown that BPP-5a produces a significant and sustained decrease in mean arterial pressure and heart rate without a corresponding inhibition of the angiotensin I pressor effect, which would be expected from a direct ACE inhibitor.[3][4] These findings strongly suggest an alternative mechanism is at play.

The current leading hypothesis is that BPP-5a's antihypertensive effects are mediated through an endothelium- and nitric oxide (NO)-dependent pathway.[3][5] BPP-5a has been shown to induce vasorelaxation in isolated aortic rings, an effect that is dependent on the presence of a functional endothelium.[3] Furthermore, the hypotensive effects of BPP-5a in vivo are attenuated by inhibitors of nitric oxide synthase.[5] This suggests that BPP-5a stimulates the production of nitric oxide, a potent vasodilator, leading to the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure.

Quantitative Data

While BPP-5a is often cited as an ACE inhibitor, specific in vitro IC50 values for its direct inhibition of ACE are not consistently reported in the scientific literature. Much of the research focus has shifted to its in vivo antihypertensive effects and the nitric oxide-dependent pathway. The table below summarizes the available quantitative data on the in vivo cardiovascular effects of BPP-5a in spontaneously hypertensive rats (SHRs).

| Parameter | Dose | Effect | Duration of Effect | Reference |

| Mean Arterial Pressure (MAP) | 2.37 nmol/kg | -38 ± 4 mmHg | Up to 6 hours | [3] |

| Heart Rate (HR) | 2.37 nmol/kg | -71 ± 17 bpm | Up to 6 hours | [3] |

Experimental Protocols for ACE Inhibition Assays

For researchers interested in studying the ACE inhibitory potential of BPP-5a or other compounds, several robust assay methodologies are available.

Spectrophotometric Assay

This method is based on the measurement of hippuric acid, the product of the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Borate buffer (pH 8.3) with NaCl

-

1 M HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare a solution of the test compound (e.g., BPP-5a) at various concentrations.

-

In a microcentrifuge tube, mix the ACE solution with the test compound solution or buffer (for control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid produced into ethyl acetate by vigorous vortexing.

-

Centrifuge to separate the phases.

-

Carefully transfer the ethyl acetate (upper) layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the hippuric acid residue in a suitable buffer or distilled water.

-

Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.

Fluorometric Assay

This assay utilizes a fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, which upon cleavage by ACE, produces a fluorescent product.

Materials:

-

Angiotensin-Converting Enzyme

-

Fluorogenic ACE substrate

-

Assay buffer (e.g., Tris-HCl, pH 8.3)

-

Fluorometer (microplate reader or cuvette-based)

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well black microplate, add the ACE solution to each well.

-

Add the test compound dilutions or buffer (for control) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the ACE activity.

-

Calculate the percentage of inhibition from the reaction rates and determine the IC50 value.

HPLC-Based Assay

This method offers high precision and sensitivity by separating the substrate and product of the ACE reaction using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Angiotensin-Converting Enzyme

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Assay buffer (e.g., Borate buffer, pH 8.3)

-

1 M HCl

-

HPLC system with a C18 column and UV detector

Procedure:

-

Perform the enzymatic reaction as described in the spectrophotometric assay (steps 1-5).

-

Stop the reaction by adding 1 M HCl.

-

Filter the reaction mixture through a 0.22 µm syringe filter.

-

Inject a specific volume of the filtered sample into the HPLC system.

-

Separate the substrate (HHL) and product (hippuric acid) using a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

-

Detect the separated compounds by their absorbance at 228 nm.

-

Quantify the amount of hippuric acid produced by integrating the peak area and comparing it to a standard curve.

-

Calculate the percentage of ACE inhibition and the IC50 value.

Visualizations

Signaling Pathways

References

- 1. Rapid screening and identification of ACE inhibitors in snake venoms using at-line nanofractionation LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition kinetics, molecular docking, and stability studies of the effect of papain-generated peptides from palm kernel cake proteins on angiotensin-converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]

An In-depth Technical Guide to the BPP-5a Nitric Oxide-Dependent Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin Potentiating Peptide 5a (BPP-5a), a pentapeptide originally isolated from the venom of the pit viper Bothrops jararaca, has demonstrated potent and long-lasting antihypertensive effects. While historically classified as an Angiotensin-Converting Enzyme (ACE) inhibitor, recent evidence has unequivocally established that its primary mechanism of vasodilation is independent of ACE inhibition and is instead mediated through a direct nitric oxide (NO)-dependent signaling pathway in endothelial cells. This technical guide provides a comprehensive overview of the core signaling cascade, presents key quantitative data, details relevant experimental protocols, and offers visualizations of the pathway to facilitate further research and drug development efforts in the field of cardiovascular therapeutics.

Core Signaling Pathway

The vasodilatory effect of BPP-5a is initiated at the vascular endothelium and culminates in the relaxation of vascular smooth muscle cells. The signaling cascade can be delineated into several key steps:

-

Receptor Interaction and Upstream Signaling: The precise molecular target of BPP-5a on the endothelial cell surface is still under investigation. However, studies suggest that BPP-5a does not directly bind to bradykinin B1 or B2, angiotensin AT1 or AT2, or Mas receptors.[1][2] Instead, evidence points towards a potential interaction with a yet-to-be-identified receptor or a "crosstalk" mechanism involving the muscarinic acetylcholine M1 receptor (mAChR-M1) and the bradykinin B2 receptor.[3] This interaction is proposed to trigger an increase in intracellular calcium concentration ([Ca2+]i).

-

Activation of Endothelial Nitric Oxide Synthase (eNOS): The rise in intracellular Ca2+ activates calmodulin, which in turn binds to and activates endothelial nitric oxide synthase (eNOS).[3] Activated eNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[4]

-

Nitric Oxide Diffusion and Soluble Guanylate Cyclase (sGC) Activation: As a small, lipophilic molecule, NO rapidly diffuses from the endothelial cell into the adjacent vascular smooth muscle cells.[4] In the smooth muscle cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[4][5]

-

Cyclic Guanosine Monophosphate (cGMP) Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][6]

-

Activation of Protein Kinase G (PKG) and Vasodilation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[7] PKG, in turn, phosphorylates several downstream targets that lead to a decrease in intracellular Ca2+ concentration in the smooth muscle cell and desensitization of the contractile machinery to Ca2+.[5] This ultimately results in smooth muscle relaxation and vasodilation.[8]

Signaling Pathway Diagram```dot

Measurement of Nitric Oxide Production in Endothelial Cells

Directly measuring NO production from endothelial cells upon stimulation with BPP-5a provides definitive evidence for its mechanism of action.

Objective: To quantify the release of nitric oxide from cultured endothelial cells treated with BPP-5a.

Materials:

-

Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs, or bovine aortic endothelial cells - BAECs).

-

Cell culture medium and reagents.

-

BPP-5a peptide.

-

Positive control (e.g., bradykinin or acetylcholine).

-

Nitric oxide analyzer (chemiluminescence-based is common). [6][9]* Griess Reagent for indirect NO measurement (detects nitrite).

Procedure (Chemiluminescence Detection):

-

Cell Culture: Culture endothelial cells to confluence in appropriate multi-well plates.

-

Treatment: Replace the culture medium with a buffer (e.g., Krebs-Ringer). Add BPP-5a at various concentrations to the wells. Include a vehicle control and a positive control.

-

Sample Collection: At different time points, collect the supernatant from each well.

-

NO Measurement: Inject the collected supernatant into a purge vessel containing a reducing agent (e.g., vanadium(III) chloride in HCl) which converts nitrate and nitrite back to NO gas. The NO gas is then drawn into the chemiluminescence detector where it reacts with ozone, producing light that is proportional to the amount of NO. [6][9] Procedure (Griess Assay - Indirect Method):

-

Follow steps 1-3 from the chemiluminescence procedure.

-

Griess Reaction: Mix the collected supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Quantification: Measure the absorbance at ~540 nm using a spectrophotometer. The absorbance is proportional to the nitrite concentration, which is a stable breakdown product of NO. [10]

Measurement of cGMP Levels in Vascular Tissue

Measuring the downstream effector, cGMP, in vascular tissue confirms the activation of the NO-sGC pathway.

Objective: To quantify the concentration of cGMP in isolated vascular tissue after treatment with BPP-5a.

Materials:

-

Isolated aortic rings or other vascular tissues.

-

BPP-5a peptide.

-

Liquid nitrogen.

-

Homogenization buffer.

-

cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit. [11][12][13] Procedure:

-

Tissue Preparation and Treatment: Prepare aortic rings as described in the vasorelaxation assay. Incubate the rings with BPP-5a at a specific concentration for a defined period.

-

Flash Freezing: At the end of the incubation, rapidly remove the tissues and flash-freeze them in liquid nitrogen to halt enzymatic activity. [14]3. Homogenization: Homogenize the frozen tissue in an appropriate buffer (e.g., 0.1 N HCl) to precipitate proteins. [12]4. Centrifugation: Centrifuge the homogenate and collect the supernatant.

-

cGMP Quantification: Follow the manufacturer's protocol for the cGMP EIA or RIA kit to measure the cGMP concentration in the supernatant. This typically involves a competitive binding assay where the cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody binding sites. [11][12][13] Data Analysis: Normalize the cGMP concentration to the protein content or tissue weight of each sample.

Conclusion and Future Directions

BPP-5a represents a fascinating example of a venom-derived peptide with a potent therapeutic effect that operates through a mechanism distinct from its initially presumed target. The nitric oxide-dependent signaling pathway is central to its antihypertensive action. While the core downstream pathway involving eNOS, sGC, cGMP, and PKG is well-established, a significant area for future research is the precise identification of the endothelial cell surface receptor or protein complex that BPP-5a interacts with to initiate this cascade. Elucidating this initial step will be critical for the rational design of novel, highly specific vasodilators for the treatment of hypertension and other cardiovascular diseases. Furthermore, a deeper understanding of the potential crosstalk between BPP-5a-induced signaling and other vasoregulatory pathways will provide a more complete picture of its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these and other questions surrounding the intriguing biology of BPP-5a.

References

- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Nitric Oxide Pathway in Pulmonary Vascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Responses in Blood Pressure and Kidney Function to Soluble Guanylyl Cyclase Stimulation or Activation in Normal and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bradykinin-potentiating peptides: beyond captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Kinase G Activation Reverses Oxidative Stress and Restores Osteoblast Function and Bone Formation in Male Mice With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]

- 13. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

An In-depth Technical Guide on the Interaction of BPP-5a with the Bradykinin B2 Receptor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin Potentiating Peptide 5a (BPP-5a), a pentapeptide (

The Nature of the Interaction: Potentiation, Not Direct Binding

Extensive research has sought to elucidate the precise molecular interaction between BPP-5a and the B2R. A critical finding is that BPP-5a does not appear to bind directly to the B2R as a classical ligand. In vitro assays have shown no direct effects of BPP-5a on B2 receptors, suggesting the absence of a conventional agonist or antagonist binding profile[1]. Instead, the primary mechanism is the potentiation of bradykinin's own effects[2]. This potentiation is most prominently observed in the peptide's ability to induce significant and sustained vasodilation and hypotension[1].

The leading hypothesis for this action is that BPP-5a initiates a signaling cascade that requires the functional presence of B2R, leading to the production of nitric oxide (NO)[3][4]. This effect is notably dependent not only on B2R but also on the muscarinic acetylcholine M1 receptor (mAchR-M1), indicating a complex interplay between these two distinct receptor systems to achieve the full physiological response to BPP-5a[3][4].

Quantitative Data: Physiological Effects Mediated by B2R

Direct binding affinity data (Ki, Kd) for BPP-5a at the B2R is not available in the literature, consistent with its role as a potentiator rather than a direct ligand. The following table summarizes the key B2R-dependent physiological effects and the concentrations at which they were observed.

| Parameter | Experimental System | BPP-5a Concentration / Dose | Observed Effect | Reference |

| Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Rats (SHRs) | 2.37 nmol/kg (i.v.) | Max. decrease of -38 ± 4 mmHg | [1] |

| Heart Rate (HR) | Spontaneously Hypertensive Rats (SHRs) | 2.37 nmol/kg (i.v.) | Max. decrease of -71 ± 17 bpm | [1] |

| Nitric Oxide (NO) Production | HEK293 Cells | Not specified | Increased NO production, mediated by B2 and M1 receptors | [3] |

| Vasodilation | Isolated Aortic Rings (SHRs and Wistar rats) | Not specified | Induced endothelium-dependent vasorelaxation | [1] |

| Bradykinin Potentiation | Isolated Guinea Pig Ileum | Not specified | Potentiates bradykinin-induced contractions | [5] |

Signaling Pathways

The antihypertensive action of BPP-5a is primarily driven by the generation of nitric oxide. This process is initiated by a unique co-dependent signaling cascade involving both the Bradykinin B2 Receptor and the Muscarinic M1 Receptor. Upon stimulation by BPP-5a, these G-protein coupled receptors (GPCRs) activate downstream pathways, likely involving Phospholipase C (PLC) and subsequent calcium mobilization, which in turn activates endothelial Nitric Oxide Synthase (eNOS) to produce NO. The resulting NO diffuses to adjacent smooth muscle cells, leading to vasodilation and a decrease in blood pressure.

Caption: BPP-5a signaling pathway via B2 and M1 receptors.

Experimental Protocols

Isolated Guinea Pig Ileum Bioassay for Bradykinin Potentiation

This ex vivo assay is the classical method for quantifying the ability of BPPs to potentiate bradykinin-induced smooth muscle contraction.

Objective: To measure the fold-potentiation of bradykinin's contractile effect in the presence of BPP-5a.

Materials:

-

Male guinea pig (250-350g)

-

Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5), gassed with 95% O₂ / 5% CO₂

-

Bradykinin acetate salt stock solution

-

BPP-5a synthetic peptide stock solution

-

Organ bath system with isotonic force transducer

-

Data acquisition system

Procedure:

-

A male guinea pig is humanely euthanized.

-

The terminal ileum is excised and placed in fresh, oxygenated Tyrode's solution.

-

A 2-3 cm segment of the ileum is cleaned of mesenteric tissue and mounted vertically in an organ bath (10 mL) containing Tyrode's solution at 37°C, under a resting tension of 1 g.

-

The tissue is allowed to equilibrate for 60 minutes, with the bath solution being replaced every 15 minutes.

-

Bradykinin Dose-Response Curve (Control):

-

Cumulative concentrations of bradykinin (e.g., 10⁻¹⁰ M to 10⁻⁶ M) are added to the bath.

-

The contractile response is recorded until a maximal, stable contraction is achieved.

-

The tissue is washed three times and allowed to return to baseline for 20-30 minutes.

-

-

Potentiation Assay:

-

A sub-maximal concentration of BPP-5a (e.g., 10⁻⁷ M) is added to the bath and incubated with the tissue for a set period (e.g., 5 minutes).

-

The cumulative bradykinin dose-response curve is repeated in the presence of BPP-5a.

-

-

Data Analysis:

-

The EC₅₀ values (concentration of bradykinin that produces 50% of the maximal response) are calculated for both the control and BPP-5a-treated curves.

-

The potentiation ratio is calculated as (EC₅₀ of Bradykinin alone) / (EC₅₀ of Bradykinin in the presence of BPP-5a).

-

Caption: Workflow for the isolated guinea pig ileum bioassay.

Cell-Based Calcium Mobilization Assay

This in vitro assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation, a key second messenger in B2R signaling.

Objective: To determine if BPP-5a can induce or modulate B2R-mediated calcium signaling.

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently expressing the human bradykinin B2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercial kit like FLIPR Calcium Assay Kit).

-

Probenecid (an anion transport inhibitor to prevent dye leakage).

-

Bradykinin and BPP-5a stock solutions.

-

Fluorescence microplate reader (e.g., FlexStation) or fluorescence microscope.

Procedure:

-

Cell Plating: Seed B2R-expressing HEK293 cells into a 96-well black-walled, clear-bottom microplate and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Remove culture medium and wash cells once with HBSS.

-

Prepare a loading buffer containing the calcium indicator dye and probenecid in HBSS.

-

Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

-

-

Assay:

-

Place the plate into the fluorescence microplate reader, which is set to maintain the temperature at 37°C.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1.5 seconds).

-

Establish a stable baseline fluorescence reading for ~20 seconds.

-

The instrument's integrated fluidics system injects the test compound (Bradykinin, BPP-5a, or BPP-5a followed by Bradykinin) into the wells.

-

Continue recording fluorescence for at least 120 seconds to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline fluorescence intensity (ΔRFU - Relative Fluorescence Units).

-

Dose-response curves can be generated by testing serial dilutions of the agonists.

-

To test for potentiation, cells can be pre-incubated with BPP-5a before the addition of bradykinin.

-

Conclusion

The interaction between BPP-5a and the bradykinin B2 receptor is not a simple ligand-receptor engagement but a more intricate potentiation mechanism. BPP-5a's powerful antihypertensive effects are mediated through a novel signaling axis that requires the co-activation of pathways linked to both the B2R and the muscarinic M1 receptor, culminating in the production of nitric oxide. This indirect and synergistic mode of action distinguishes BPP-5a from direct ACE inhibitors and highlights a sophisticated pharmacological strategy evolved in nature. For researchers and drug developers, this peptide serves as a compelling lead for designing novel therapeutics that modulate receptor function and achieve potent physiological outcomes without requiring direct orthosteric binding. Further investigation into the precise molecular details of this tripartite interaction (BPP-5a, B2R, M1R) could unlock new avenues for cardiovascular drug discovery.

References

- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of BPP-5a with the Muscarinic Acetylcholine Receptor M1

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPP-5a, a bradykinin-potentiating peptide originally isolated from the venom of the pit viper Bothrops jararaca, has been identified as a modulator of the muscarinic acetylcholine receptor M1 (M1R). This technical guide provides a comprehensive overview of the current understanding of the interaction between BPP-5a and the M1 receptor. It details the molecular mechanisms, signaling pathways, and experimental methodologies used to characterize this interaction, with a focus on its vasodilatory effects mediated by nitric oxide. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the therapeutic potential of venom-derived peptides and their interactions with G-protein coupled receptors.

Introduction

BPP-5a is a pentapeptide (

Molecular Mechanism and Signaling Pathway

The vasodilatory action of BPP-5a is a complex process involving the interplay between the M1 muscarinic receptor and the bradykinin B2 receptor.[1] BPP-5a-induced vasodilation is dependent on the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[1][2] The M1 receptor-mediated component of this effect is initiated by the activation of the canonical Gq/11 signaling cascade.

M1 Receptor-Mediated Signaling Cascade

Activation of the M1 receptor by an agonist, in this context influenced by BPP-5a, leads to the following sequence of intracellular events:

-

Gαq Activation: The agonist-bound M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Nitric Oxide Synthase (NOS) Activation: The increase in intracellular Ca2+ concentration, along with calmodulin, activates endothelial nitric oxide synthase (eNOS).

-

Nitric Oxide Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.

-

Vasodilation: NO diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase, leading to increased cGMP levels and subsequent vasodilation.

The vasodilatory effect of BPP-5a is significantly attenuated by the M1-selective antagonist pirenzepine and completely blocked by the NOS inhibitor L-NAME, confirming the involvement of this pathway.[4][5]

Quantitative Data

While direct binding affinity (Ki, Kd) and in vitro functional potency (EC50) data for the interaction of BPP-5a with the M1 receptor are not extensively reported in the public domain, the in vivo effects have been quantified.

| Parameter | Species | Model | Dose of BPP-5a | Observed Effect | Reference |

| Mean Arterial Pressure (MAP) Change | Spontaneously Hypertensive Rats (SHR) | In vivo | 2.37 nmol/kg | -38 ± 4 mmHg | [6] |

| Heart Rate (HR) Change | Spontaneously Hypertensive Rats (SHR) | In vivo | 2.37 nmol/kg | -71 ± 17 bpm | [6] |

| Vasodilation | Mice | Cremaster muscle intravital microscopy | 71 nmol/kg | 49% increase in arteriole diameter at 25 min | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of BPP-5a on M1 receptor-mediated signaling.

Radioligand Binding Assay (Hypothetical Protocol for BPP-5a)

This protocol describes a general method to determine the binding affinity of BPP-5a for the M1 receptor.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Unlabeled BPP-5a.

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash buffer: Cold binding buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize CHO-M1 cells in lysis buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-NMS (typically at its Kd), and varying concentrations of unlabeled BPP-5a.

-

Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-NMS against the logarithm of the BPP-5a concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of BPP-5a to induce an increase in intracellular calcium, a key event in M1 receptor signaling.

Materials:

-

CHO-M1 cells.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

BPP-5a and control agonists/antagonists.

Procedure:

-

Cell Plating: Seed CHO-M1 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader.

-

Compound Addition: Add varying concentrations of BPP-5a to the wells.

-

Signal Detection: Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium.

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the BPP-5a concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Nitric Oxide Measurement by Chemiluminescence

This method directly measures the production of NO from endothelial cells in response to BPP-5a.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell culture medium.

-

BPP-5a and control substances.

-

Nitric oxide analyzer based on ozone chemiluminescence.

Procedure:

-

Cell Culture: Culture HUVECs to confluence in appropriate cell culture plates.

-

Stimulation: Replace the culture medium with a buffer and stimulate the cells with BPP-5a for a defined period.

-

Sample Collection: Collect the supernatant from the cell cultures.

-

NO Detection: Inject the supernatant into the purge vessel of the nitric oxide analyzer. In the analyzer, nitrate and nitrite in the sample are reduced to NO gas, which then reacts with ozone to produce chemiluminescence. The intensity of the light emitted is proportional to the amount of NO in the sample.

-

Quantification: Quantify the NO concentration by comparing the signal to a standard curve generated with known concentrations of nitrate or nitrite.

Intravital Microscopy for Vasodilation

This in vivo technique allows for the direct visualization and measurement of BPP-5a-induced changes in blood vessel diameter.

Materials:

-

Anesthetized mice.

-

Surgical tools for cremaster muscle preparation.

-

Intravital microscope equipped with a camera and image analysis software.

-

BPP-5a solution for intravenous administration.

Procedure:

-

Animal Preparation: Anesthetize the mouse and surgically exteriorize the cremaster muscle.

-

Microscope Setup: Mount the animal on the microscope stage and continuously superfuse the cremaster muscle with warmed physiological saline solution.

-

Baseline Imaging: Select a field of view containing arterioles and venules and record baseline images and vessel diameters.

-

BPP-5a Administration: Administer BPP-5a intravenously.

-

Time-Lapse Imaging: Record images of the microvasculature at regular intervals after BPP-5a administration.

-

Data Analysis: Measure the diameter of the blood vessels from the recorded images at each time point. Calculate the percentage change in vessel diameter from baseline to quantify the vasodilatory response.

Conclusion

BPP-5a represents a fascinating example of a venom-derived peptide with multifaceted pharmacological activities. Its ability to induce vasodilation through a mechanism involving the M1 muscarinic acetylcholine receptor highlights a novel pathway for this class of peptides, distinct from their well-characterized ACE inhibitory effects. The signaling cascade, initiated by M1 receptor activation and culminating in nitric oxide production, presents a potential therapeutic target for cardiovascular diseases. Further research is warranted to fully elucidate the quantitative pharmacology of the BPP-5a/M1 receptor interaction and to explore its potential for the development of novel therapeutics. This guide provides a foundational framework of the current knowledge and experimental approaches to aid researchers in this endeavor.

References

- 1. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sfrbm.org [sfrbm.org]

- 5. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular determinants of allosteric modulation at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BPP-5a in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin-potentiating peptides (BPPs) are a class of oligopeptides originally isolated from the venom of the Brazilian pit viper, Bothrops jararaca. Among these, BPP-5a stands out for its pivotal role in the development of the first orally active angiotensin-converting enzyme (ACE) inhibitor, captopril. This technical guide provides an in-depth exploration of BPP-5a's function within the renin-angiotensin system (RAS), its mechanism of action, and the experimental methodologies used to characterize its activity. The document includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction: Discovery and Significance of BPP-5a

In the 1960s, Sérgio Ferreira and colleagues discovered a group of peptides in the venom of Bothrops jararaca that potentiated the effects of bradykinin, a potent vasodilator.[1] These peptides, termed bradykinin-potentiating peptides (BPPs), were later found to be potent inhibitors of angiotensin-converting enzyme (ACE).[1] BPP-5a, a pentapeptide with the amino acid sequence pyroglutamyl-lysyl-tryptophyl-alanyl-proline (

The primary mechanism of action of BPP-5a is the inhibition of ACE, a key enzyme in the renin-angiotensin system (RAS).[1] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] By inhibiting this conversion, BPP-5a effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin.[1] Thus, by inhibiting ACE, BPP-5a also potentiates the vasodilatory effects of bradykinin.[1]

Interestingly, recent studies have suggested that the antihypertensive effects of BPP-5a may not be solely attributed to ACE inhibition. Evidence points towards an alternative, nitric oxide (NO)-dependent mechanism involving the activation of bradykinin B2 and muscarinic M1 receptors, leading to endothelium-dependent vasorelaxation.[3][4]

The Renin-Angiotensin System and BPP-5a's Point of Intervention

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance.[5] The system is initiated by the release of renin from the kidneys in response to low blood pressure.[6] Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I.[6] Angiotensin I is then converted to the biologically active angiotensin II by ACE, primarily in the lungs.[5] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[5]

BPP-5a directly intervenes in this pathway by competitively inhibiting the active site of ACE, thereby preventing the formation of angiotensin II and its subsequent physiological effects.

Quantitative Data on BPP-5a Activity

The inhibitory potency of BPP-5a and related peptides against ACE is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for BPP-5a and other relevant bradykinin-potentiating peptides.

| Peptide | Sequence | IC50 (µM) | Source |

| BPP-5a | 0.47 | [7] | |

| BPP-9a | 0.23 | [7] | |

| BPP-10c | 0.07 | [7] | |

| BPP-11e | 0.35 | [7] | |

| Captopril | - | 0.023 | [7] |

Note: IC50 values can vary depending on the experimental conditions, such as the source of ACE and the substrate used.

Alternative Mechanism of Action: The Nitric Oxide Pathway

While ACE inhibition is the primary and most well-established mechanism of BPP-5a, studies have revealed a potent and long-lasting antihypertensive effect that is independent of ACE inhibition.[3] This alternative pathway involves the induction of nitric oxide (NO) synthesis through the activation of bradykinin B2 and muscarinic M1 receptors on endothelial cells.[4][8] The resulting increase in intracellular NO leads to the activation of guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels promote smooth muscle relaxation and vasodilation, contributing to the reduction in blood pressure.[3]

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the ACE inhibitory activity of BPP-5a using the substrate hippuryl-histidyl-leucine (HHL).[9]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-leucine (HHL)

-

BPP-5a

-

Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Ethyl acetate

-

Deionized water

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of BPP-5a in deionized water. Create a series of dilutions to be tested.

-

In a microcentrifuge tube, add 50 µL of the BPP-5a dilution (or deionized water for the control).

-

Add 50 µL of ACE solution (e.g., 2 mU) to each tube and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of HHL solution (e.g., 5 mM in sodium borate buffer).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing for 30 seconds.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the BPP-5a concentration and fitting the data to a dose-response curve.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines the measurement of the antihypertensive effect of BPP-5a in conscious, freely moving spontaneously hypertensive rats (SHRs).[10]

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

BPP-5a

-

Sterile saline solution (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Catheters (for carotid artery and jugular vein)

-

Blood pressure transducer and recording system

-

Syringes and needles

Procedure:

-

Surgical Preparation:

-

Anesthetize the SHR.

-

Implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for drug administration.

-

Exteriorize the catheters at the back of the neck and protect them with a tether system.

-

Allow the rat to recover from surgery for at least 24-48 hours.

-

-

Acclimatization and Baseline Measurement:

-

Place the conscious, freely moving rat in a metabolic cage.

-

Connect the arterial catheter to the blood pressure transducer and recording system.

-

Allow the rat to acclimate to the setup for at least 30-60 minutes.

-

Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).

-

-

BPP-5a Administration:

-

Dissolve BPP-5a in sterile saline to the desired concentration.

-

Administer a bolus injection of the BPP-5a solution (e.g., 2.37 nmol/kg) through the jugular vein catheter.[3] For the control group, administer an equivalent volume of sterile saline.

-

-

Data Recording and Analysis:

-

Continuously record MAP and HR for several hours post-injection (e.g., up to 6 hours).[3]

-

Calculate the change in MAP and HR from the baseline values at different time points.

-

Compare the changes in the BPP-5a treated group to the control group using appropriate statistical analysis (e.g., t-test or ANOVA).

-

Bradykinin Potentiation Assay in Isolated Guinea Pig Ileum

This ex vivo assay measures the ability of BPP-5a to potentiate the contractile response of guinea pig ileum to bradykinin.[11]

Materials:

-

Guinea pig

-

Tyrode's solution (or other suitable physiological salt solution)

-

Bradykinin

-

BPP-5a

-

Organ bath with an isometric force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and excise a segment of the terminal ileum.

-

Clean the ileum segment by gently flushing with Tyrode's solution.

-

Cut the ileum into segments of approximately 2-3 cm.

-

-

Organ Bath Setup:

-

Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

-

Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.

-

-

Bradykinin Dose-Response Curve:

-

Establish a cumulative dose-response curve for bradykinin by adding increasing concentrations of bradykinin to the organ bath and recording the contractile response.

-

-

BPP-5a Potentiation:

-

Wash the tissue thoroughly to remove the bradykinin.

-

Pre-incubate the tissue with a sub-threshold concentration of BPP-5a for a defined period (e.g., 10 minutes).

-

Repeat the cumulative dose-response curve for bradykinin in the presence of BPP-5a.

-

-

Data Analysis:

-

Compare the dose-response curves of bradykinin in the absence and presence of BPP-5a.

-

A leftward shift in the dose-response curve indicates potentiation.

-

Calculate the potentiation ratio by dividing the EC50 of bradykinin alone by the EC50 of bradykinin in the presence of BPP-5a.

-

Conclusion

BPP-5a remains a molecule of significant interest in cardiovascular pharmacology. Its discovery not only led to the development of a major class of antihypertensive drugs but also continues to unveil complex physiological regulatory mechanisms. The dual action of BPP-5a, involving both direct ACE inhibition and an alternative NO-dependent vasodilatory pathway, highlights the intricate nature of blood pressure regulation. This guide provides a comprehensive overview of the core knowledge surrounding BPP-5a's role in the renin-angiotensin system, offering valuable technical insights and detailed methodologies for researchers and professionals in the field. Further investigation into the nuances of its alternative signaling pathways may open new avenues for the development of novel therapeutic agents for cardiovascular diseases.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bj-PRO-5a, a natural angiotensin-converting enzyme inhibitor, promotes vasodilatation mediated by both bradykinin B₂and M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. idpublications.org [idpublications.org]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of BPP-5a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for the bradykinin-potentiating peptide BPP-5a (

Introduction to BPP-5a

Bradykinin-potentiating peptides (BPPs) are a family of proline-rich oligopeptides that enhance the effects of bradykinin, a potent vasodilator. BPP-5a, with the amino acid sequence Pyroglutamic acid-Lysine-Tryptophan-Alanine-Proline (), is one of the most studied BPPs. While initially thought to exert its effects solely through the inhibition of the Angiotensin-Converting Enzyme (ACE), recent studies have revealed a more complex mechanism of action involving the nitric oxide (NO) signaling pathway.[1][2] This has renewed interest in BPP-5a and its analogues as potential therapeutic agents for cardiovascular diseases.

Synthesis of BPP-5a

The chemical synthesis of BPP-5a is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers high efficiency and the ability to produce highly pure peptides.[3] Both manual and automated SPPS protocols can be employed.

Solid-Phase Peptide Synthesis (SPPS)

The standard approach for BPP-5a synthesis is the Fmoc/tBu strategy.[4] This methodology involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).

Experimental Protocol: Manual Fmoc-SPPS of BPP-5a

This protocol is a representative example for the manual synthesis of BPP-5a on a 0.1 mmol scale.

-

Resin Selection and Preparation:

-

Resin: Rink Amide MBHA resin (0.5 mmol/g substitution).

-

Amount: 200 mg (0.1 mmol).

-

Procedure: The resin is placed in a reaction vessel and swollen in dimethylformamide (DMF) for 30 minutes.

-

-

Amino Acid Coupling Cycle (repeated for each amino acid: Pro, Ala, Trp, Lys, pGlu):

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treating the resin with 20% piperidine in DMF (2 x 5 mL, 5 and 15 minutes). The resin is then washed thoroughly with DMF (5 x 5 mL).

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (0.5 mmol, 5 equivalents) is pre-activated with a coupling agent such as HBTU (0.45 mmol, 4.5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (1 mmol, 10 equivalents) in DMF for 5 minutes. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin test.[5]

-

Washing: After coupling, the resin is washed with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.

-

-

Cleavage and Deprotection:

-

After the final amino acid (Pyroglutamic acid) is coupled, the resin is washed and dried.

-

The peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Boc on Lysine) are simultaneously removed by treating the resin with a cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

-

The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed with cold ether to remove scavengers.

-

-

Crude Peptide Handling:

-

The crude peptide pellet is dissolved in a minimal amount of a water/acetonitrile mixture and lyophilized to obtain a fluffy white powder.

-

Table 1: Summary of a Representative SPPS of BPP-5a

| Parameter | Details |

| Synthesis Scale | 0.1 mmol |

| Resin | Rink Amide MBHA (0.5 mmol/g) |

| Chemistry | Fmoc/tBu |

| Coupling Agent | HBTU/DIEA |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |

| Expected Crude Yield | 70-85% |

| Expected Crude Purity | 60-80% (by HPLC) |

Note: Yields and purity can vary depending on the efficiency of each coupling and deprotection step.[1]

Liquid-Phase Peptide Synthesis (LPPS)

While less common for routine synthesis of shorter peptides like BPP-5a, liquid-phase peptide synthesis offers advantages in terms of scalability and reduced reagent usage.[6] In LPPS, the peptide is synthesized in solution, and purification is performed after each coupling step, often by precipitation and extraction.[6]

Purification of BPP-5a

The crude synthetic BPP-5a contains various impurities, including truncated and deletion sequences. Therefore, a robust purification step is essential to obtain a highly pure product suitable for research and drug development. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates the target peptide from impurities based on differences in their hydrophobicity. A non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.

Experimental Protocol: Preparative RP-HPLC of BPP-5a

-

Instrumentation: A preparative HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 22.5 mm).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Procedure:

-

The lyophilized crude peptide is dissolved in a minimal amount of Solvent A.

-

The sample is injected onto the column equilibrated with a low percentage of Solvent B (e.g., 5%).

-

The peptide is eluted using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 60 minutes) at a flow rate of 10-15 mL/min.

-

The elution profile is monitored by UV absorbance at 220 nm and 280 nm (due to the tryptophan residue).

-

Fractions corresponding to the main peak are collected, analyzed for purity by analytical HPLC, and pooled.

-

-

Lyophilization: The purified fractions are combined and lyophilized to obtain the final pure BPP-5a as a white powder.

Table 2: Representative Purification Data for BPP-5a

| Parameter | Value |

| Purification Method | Preparative RP-HPLC |

| Column | C18 |

| Crude Purity (pre-HPLC) | ~75% |

| Final Purity (post-HPLC) | >98% |

| Overall Yield (from crude) | 30-50% |

Note: The final purity is typically determined by analytical RP-HPLC.[8]

Analytical Characterization

To confirm the identity and purity of the synthesized BPP-5a, several analytical techniques are employed.

-

Analytical RP-HPLC: Used to assess the purity of the final product. A sharp, single peak at the expected retention time indicates high purity.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are used to confirm the molecular weight of the peptide.[9] The observed molecular weight should match the calculated theoretical mass of BPP-5a (611.72 g/mol ).[10]

-

Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the synthesized peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information and confirm the presence of specific amino acid residues.

BPP-5a Signaling Pathway

The antihypertensive effect of BPP-5a is not solely dependent on ACE inhibition.[1] A significant part of its activity is mediated through the stimulation of nitric oxide (NO) production in endothelial cells.[2] This signaling cascade involves the activation of both Bradykinin B2 receptors and Muscarinic M1 acetylcholine receptors.[2]

References

- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bradykinin/B2 receptor activation regulates renin in M-1 cells via protein kinase C and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and properties of new bradykinin potentiating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of urinary metabolites from four synthetic bradykinin potentiating peptides (BPPs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

BPP-5a: A Technical Guide on In Vivo Cardiovascular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin Potentiating Peptides (BPPs) are a class of proline-rich oligopeptides originally isolated from the venom of the South American pit viper, Bothrops jararaca. The pentapeptide BPP-5a was among the first natural inhibitors of Angiotensin-Converting Enzyme (ACE) to be discovered and served as a structural model for the development of captopril, a widely used antihypertensive drug[1][2][3][4]. While classically defined by its role in ACE inhibition, recent in vivo evidence suggests that BPP-5a elicits potent and long-lasting cardiovascular effects through mechanisms independent of ACE, primarily involving a nitric oxide (NO)-dependent pathway[1][2][5]. This guide provides an in-depth overview of the in vivo cardiovascular effects of BPP-5a, detailing its dual mechanisms of action, experimental protocols for its evaluation, and key quantitative data from animal studies.

Mechanisms of Cardiovascular Action

The cardiovascular effects of BPP-5a are complex and appear to involve at least two distinct pathways. The classical mechanism is through inhibition of the Angiotensin-Converting Enzyme, while compelling recent evidence points to a potent, ACE-independent, nitric oxide-dependent pathway.

Classical Mechanism: ACE Inhibition

The traditional understanding of BPP-5a's action centers on its inhibition of ACE[4][6]. ACE plays a critical dual role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin[4]. By inhibiting ACE, BPP-5a was thought to simultaneously decrease angiotensin II production and prevent bradykinin breakdown, leading to an overall vasodilatory and hypotensive effect[4].

Caption: Classical mechanism of BPP-5a via Angiotensin-Converting Enzyme (ACE) inhibition.

ACE-Independent, Nitric Oxide-Dependent Vasodilation

Contrary to the classical view, key in vivo studies in Spontaneously Hypertensive Rats (SHRs) have demonstrated that BPP-5a can induce a potent and long-lasting hypotensive effect without concurrent inhibition of the angiotensin I pressor effect or potentiation of bradykinin[1][2]. This suggests that its primary antihypertensive action is not mediated by ACE inhibition[1][5]. Instead, the effect is attributed to an endothelium-dependent vasorelaxation mediated by nitric oxide (NO)[1][2][5]. Further studies suggest this NO production may be mediated through B2 bradykinin and M1 muscarinic receptors[7].

Caption: Proposed ACE-independent, nitric oxide (NO)-dependent mechanism of BPP-5a.

Experimental Protocols for In Vivo Assessment

Evaluating the cardiovascular effects of BPP-5a in vivo requires precise and well-controlled experimental setups. The following protocols are standard methods used in rodent models.

Cardiovascular Monitoring in Conscious, Freely Moving Rats

This protocol allows for the measurement of blood pressure and heart rate in unanesthetized animals, avoiding the confounding effects of anesthetic agents on cardiovascular parameters[8][9].

Objective: To measure the effect of BPP-5a on mean arterial pressure (MAP) and heart rate (HR) over an extended period.

Materials & Methods:

-

Animal Model: Spontaneously Hypertensive Rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats are commonly used.

-

Surgical Implantation:

-